

Introduction: A Trifunctional Building Block for Advanced Synthesis

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Compound of Interest

Compound Name: 2-Ethynyl-4-fluorobenzonitrile

Cat. No.: B1463507

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In the landscape of modern medicinal chemistry and materials science, the demand for versatile, functionalized building blocks is insatiable. **2-Ethynyl-4-fluorobenzonitrile** is a notable reagent that, despite its limited characterization in public literature, presents significant strategic value. Its structure uniquely combines three critical pharmacophores on a single aromatic scaffold: a terminal alkyne, a nitrile group, and a fluorine substituent. This guide provides a comprehensive overview of its properties, a proposed synthetic pathway, its key reactive potential, and best practices for its application in a research setting.

The strategic placement of these functional groups offers researchers a powerful tool for molecular design:

- **The Terminal Alkyne:** Serves as a versatile handle for carbon-carbon bond formation, most notably through Sonogashira cross-coupling and copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry."^{[1][2]} These reactions are foundational for constructing complex molecular architectures.
- **The Fluorine Atom:** The incorporation of fluorine is a well-established strategy in drug design to enhance metabolic stability, improve binding affinity, and modulate physicochemical properties such as lipophilicity and pKa.^{[3][4]} Its position para to the nitrile group influences the electronic character of the entire ring system.
- **The Benzonitrile Moiety:** This group is a bioisostere for various functional groups and can act as a hydrogen bond acceptor.^[4] Furthermore, the nitrile is a stable precursor that can be

readily transformed into other essential functionalities, including amines, amides, and carboxylic acids, expanding its synthetic utility.

This document serves as a technical primer for researchers, scientists, and drug development professionals aiming to leverage the unique synthetic potential of **2-Ethynyl-4-fluorobenzonitrile**.

Section 1: Physicochemical and Spectroscopic Profile

While extensive experimental data for **2-Ethynyl-4-fluorobenzonitrile** is not widely published, its fundamental properties can be compiled from supplier technical data. Spectroscopic characteristics can be reliably predicted based on its structure and analysis of analogous compounds.

Core Properties

The known physicochemical properties are summarized below. Researchers should note that properties such as melting point, boiling point, and solubility have not been formally reported in peer-reviewed literature and should be determined experimentally.

Property	Value	Source
CAS Number	1208076-36-1	[5][6][7]
Molecular Formula	C ₉ H ₄ FN	[5]
Molecular Weight	145.14 g/mol	
Physical Form	Solid	[5]
Reported Purity	≥98%	[5]
InChI Key	OLSQRJLNDYLNHL- UHFFFAOYSA-N	[5]
Storage	Inert atmosphere, 2-8°C	[5]

Predicted Spectroscopic Signature

The following represents the expected spectroscopic data for analytical confirmation of **2-Ethynyl-4-fluorobenzonitrile**.

- ^1H NMR: The proton spectrum is expected to show three distinct signals in the aromatic region and one in the acetylenic region. Based on analogous structures like 2-fluorobenzonitrile, the aromatic protons will exhibit complex splitting due to both H-H and H-F coupling.^[8]
 - ~3.5 ppm (s, 1H): A sharp singlet corresponding to the acetylenic proton ($\text{C}\equiv\text{C-H}$).
 - ~7.3-7.8 ppm (m, 3H): A complex multiplet region for the three aromatic protons. The proton ortho to the fluorine will likely appear as a triplet of doublets, while the others will be complex doublets of doublets.
- ^{13}C NMR: The carbon spectrum will be characterized by nine distinct signals. Carbons bearing or adjacent to the fluorine atom will exhibit significant C-F coupling constants.
 - ~80 ppm & ~82 ppm: Two signals for the acetylenic carbons ($\text{C}\equiv\text{C-H}$).
 - ~117 ppm: Signal for the nitrile carbon ($\text{C}\equiv\text{N}$).
 - ~110-140 ppm: Six signals in the aromatic region, with the carbon attached to fluorine showing a large one-bond coupling constant ($^1J_{\text{C-F}} > 240$ Hz).
- ^{19}F NMR: A single resonance is expected, with its chemical shift influenced by the electronic environment. The signal will likely appear as a multiplet due to coupling with the ortho- and meta-protons. Based on data for p-fluorobenzonitrile, the shift would be in the range of -90 to -115 ppm relative to CFCl_3 .^[9]
- Infrared (IR) Spectroscopy: The IR spectrum should display several characteristic, high-intensity peaks that are diagnostic for the key functional groups.
 - ~3300 cm^{-1} (sharp, strong): C-H stretch of the terminal alkyne.
 - ~2230 cm^{-1} (strong): $\text{C}\equiv\text{N}$ stretch of the nitrile group.
 - ~2110 cm^{-1} (sharp, medium): $\text{C}\equiv\text{C}$ stretch of the alkyne.

- $\sim 1250\text{ cm}^{-1}$ (strong): C-F stretch.

Section 2: Proposed Synthesis and Purification Workflow

A robust and scalable synthesis of **2-Ethynyl-4-fluorobenzonitrile** can be logically designed via a Sonogashira cross-coupling reaction. This approach involves coupling a suitable halogenated precursor with a protected terminal alkyne, followed by a deprotection step.

Synthetic Strategy Overview

The most direct synthetic route utilizes the commercially available 2-bromo-4-fluorobenzonitrile as the starting material. This aryl bromide is coupled with (trimethylsilyl)acetylene (TMSA), which serves as a stable and easy-to-handle source of the ethynyl group. The reaction is catalyzed by a palladium-copper system. The resulting silyl-protected intermediate is then readily deprotected under mild basic conditions to yield the final product.



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Caption: Proposed two-step synthesis of **2-Ethynyl-4-fluorobenzonitrile**.

Detailed Experimental Protocol (Proposed)

Causality Statement: This protocol is based on well-established Sonogashira coupling and silyl deprotection methodologies.[10][11] The choice of $\text{Pd(PPh}_3)_4$ and CuI is standard for activating the aryl halide and alkyne, respectively.[12] Triethylamine (Et_3N) serves as both the base and a solvent, while THF is used to ensure solubility of all reactants. Methanolic potassium carbonate is a mild and effective reagent for cleaving the silicon-carbon bond without affecting the other functional groups.

Step 1: Sonogashira Coupling to form 2-((Trimethylsilyl)ethynyl)-4-fluorobenzonitrile

- To an oven-dried Schlenk flask, add 2-bromo-4-fluorobenzonitrile (1.0 eq), Pd(PPh₃)₄ (0.03 eq), and CuI (0.05 eq).
- Seal the flask, and evacuate and backfill with dry nitrogen or argon three times.
- Add anhydrous, degassed THF (5 mL per mmol of aryl bromide) and anhydrous, degassed triethylamine (3 eq) via syringe.
- Stir the mixture at room temperature for 10 minutes to ensure dissolution and catalyst activation.
- Add (trimethylsilyl)acetylene (1.2 eq) dropwise via syringe.
- Heat the reaction mixture to 60°C and stir under a positive pressure of nitrogen. Monitor the reaction progress by TLC or GC-MS.
- Upon completion (typically 4-12 hours), cool the mixture to room temperature and filter through a pad of Celite to remove catalyst residues, washing with ethyl acetate.
- Concentrate the filtrate under reduced pressure. The crude residue can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the silyl-protected intermediate.

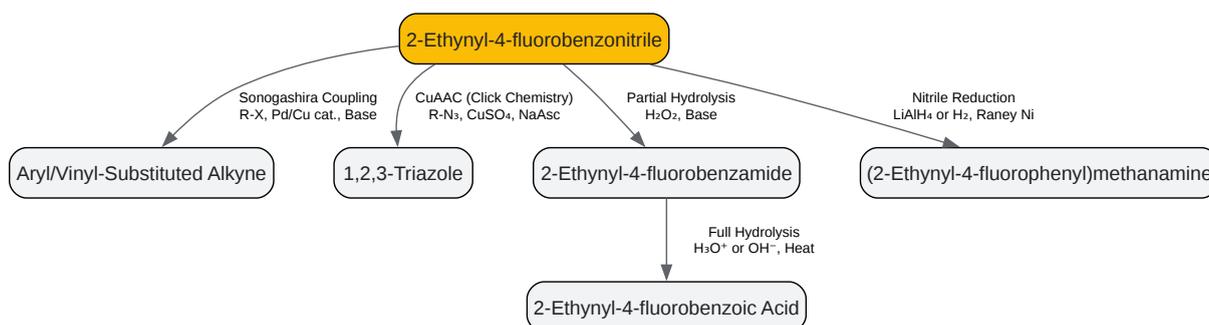
Step 2: Deprotection to **2-Ethynyl-4-fluorobenzonitrile**

- Dissolve the purified 2-((trimethylsilyl)ethynyl)-4-fluorobenzonitrile (1.0 eq) in methanol (10 mL per mmol).
- Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq) to the solution.
- Stir the suspension at room temperature. Monitor the reaction by TLC until the starting material is fully consumed (typically 1-2 hours).
- Remove the methanol under reduced pressure.
- Add water to the residue and extract the product with diethyl ether or ethyl acetate (3x).

- Combine the organic layers, wash with brine, dry over anhydrous Na_2SO_4 , and concentrate under reduced pressure to yield the final product, **2-Ethynyl-4-fluorobenzonitrile**, typically as a solid. Further purification can be achieved by recrystallization if necessary.

Section 3: Key Reactions and Applications in Drug Development

The true value of **2-Ethynyl-4-fluorobenzonitrile** lies in its capacity to undergo a variety of selective chemical transformations, making it a powerful node for building molecular complexity.



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Caption: Key synthetic transformations of **2-Ethynyl-4-fluorobenzonitrile**.

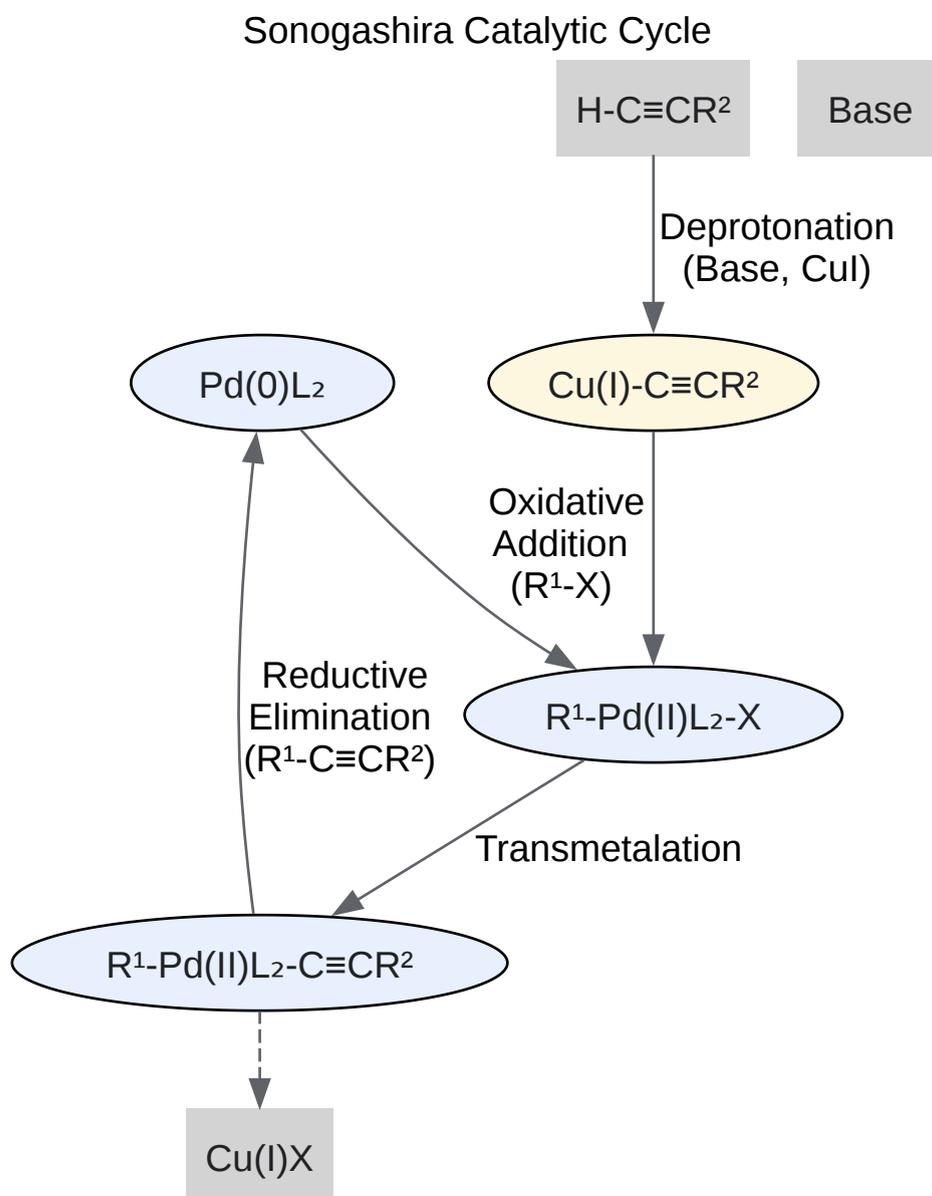
Sonogashira Cross-Coupling Reactions

This is the cornerstone application, where the molecule acts as the terminal alkyne partner to couple with various aryl or vinyl halides (or triflates). This reaction forms a new C(sp)-C(sp²) bond, creating conjugated systems prevalent in materials science and as core scaffolds in pharmaceuticals.^{[2][13]}

Generic Protocol: Coupling with an Aryl Iodide

- In a Schlenk flask under an inert atmosphere (N₂ or Ar), combine the aryl iodide (1.0 eq), **2-Ethynyl-4-fluorobenzonitrile** (1.1 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).
- Add degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine or diisopropylamine, 3.0 eq).
- Stir the reaction at room temperature or with gentle heating (40-60°C) until completion, as monitored by TLC or LC-MS.
- Workup involves filtering the reaction mixture through Celite, removing the solvent in vacuo, and purifying the resulting diarylacetylene product by column chromatography.

The mechanism proceeds via two interconnected catalytic cycles involving palladium and copper.



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Caption: Simplified mechanism of the Sonogashira cross-coupling reaction.[12]

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The terminal alkyne is an ideal substrate for "click chemistry," reacting efficiently with organic azides to form highly stable 1,4-disubstituted 1,2,3-triazole rings. This reaction is exceptionally reliable and biocompatible, making it a favorite in drug discovery for linking molecular fragments.

Generic Protocol: Triazole Formation

- Dissolve **2-Ethynyl-4-fluorobenzonitrile** (1.0 eq) and the desired organic azide (1.0 eq) in a solvent mixture, typically t-BuOH/H₂O (1:1).
- Add sodium ascorbate (0.1 eq) from a freshly prepared aqueous solution.
- Add copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.02 eq).
- Stir the reaction vigorously at room temperature. The reaction is often complete within 1-24 hours.
- Upon completion, the product can be isolated by extraction or filtration, followed by purification via chromatography or recrystallization.

Nitrile Group Transformations

The nitrile group offers a gateway to other functionalities. It can be hydrolyzed to a primary amide (using basic peroxide) or further to a carboxylic acid under more forcing acidic or basic conditions. Alternatively, it can be reduced to a primary amine using powerful reducing agents like LiAlH₄ or via catalytic hydrogenation (e.g., H₂/Raney Ni). These transformations dramatically increase the synthetic possibilities, allowing the introduction of key hydrogen bond donors and acceptors or basic centers for salt formation.

Section 4: Safety and Handling

2-Ethynyl-4-fluorobenzonitrile is a research chemical with significant potential hazards. All handling should be performed by trained personnel in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

Hazard Class	Code	Statement
Acute Toxicity, Oral	H302	Harmful if swallowed
Acute Toxicity, Dermal	H312	Harmful in contact with skin
Skin Irritation	H315	Causes skin irritation
Eye Irritation	H319	Causes serious eye irritation
Acute Toxicity, Inhalation	H332	Harmful if inhaled
Specific Target Organ Toxicity	H335	May cause respiratory irritation

Source: Supplier Safety Data Sheet[5]

Handling and Storage:

- Avoid Inhalation, Ingestion, and Skin Contact: Handle as a toxic substance. Avoid creating dust.
- Storage: Store in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry place (2-8°C is recommended).[5]
- Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases. [14]
- Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow to enter drains.

Conclusion

2-Ethynyl-4-fluorobenzonitrile (CAS 1208076-36-1) is a strategically designed synthetic building block with immense potential for the construction of novel, complex molecules. While its own experimental characterization is sparse, its value is derived from the reliable and predictable reactivity of its three core functional groups. By leveraging well-established protocols for Sonogashira coupling, click chemistry, and nitrile transformations, researchers can efficiently incorporate this versatile scaffold into discovery programs for new pharmaceuticals,

agrochemicals, and advanced materials. Adherence to strict safety protocols is mandatory when handling this potent research chemical.

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